4-fluoro-1-phenyl-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride
Description
4-fluoro-1-phenyl-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a fluorine atom at the fourth position of the phenyl ring, a pyrrolidine ring attached to the third position of the pyrazole ring, and a hydrochloride salt form
Properties
Molecular Formula |
C13H15ClFN3 |
|---|---|
Molecular Weight |
267.73 g/mol |
IUPAC Name |
4-fluoro-1-phenyl-3-pyrrolidin-3-ylpyrazole;hydrochloride |
InChI |
InChI=1S/C13H14FN3.ClH/c14-12-9-17(11-4-2-1-3-5-11)16-13(12)10-6-7-15-8-10;/h1-5,9-10,15H,6-8H2;1H |
InChI Key |
TZYWDUCKFNAKDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=NN(C=C2F)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-1-phenyl-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a phenyl group and a fluorine atom.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the pyrazole intermediate.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions that are scalable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-1-phenyl-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The fluorine atom and other substituents on the phenyl ring can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups such as halides, alkyl groups, or nitro groups.
Scientific Research Applications
Based on the search results, here's what is known about compounds related to "4-fluoro-1-phenyl-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride" and their applications:
1) 3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride
- Names and Identifiers : This compound, also known as PubChem CID 46737182, has several synonyms including 1217731-62-8, 3-[(3S,4R)-4-(4-FLUORO-PHENYL)-PYRROLIDIN-3-YL]-1H-PYRAZOLE DIHYDROCHLORIDE, and others .
- Chemical Properties : It has a molecular weight of 304.19 g/mol and the molecular formula C13H16Cl2FN3 .
- Computed Descriptors : The IUPAC name is 5-[(3S,4R)-4-(4-fluorophenyl)pyrrolidin-3-yl]-1H-pyrazole;dihydrochloride .
- Related Compounds : It is related to CID 46737183 (5-[(3S,4R)-4-(4-fluorophenyl)pyrrolidin-3-yl]-1H-pyrazole) .
2) N-(4-fluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide
- Biological Activity : This pyrazole derivative shows potential biological activities, particularly as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), suggesting anti-inflammatory effects.
- Anti-inflammatory Activity : Similar compounds have demonstrated significant inhibition of COX-2 with reduced risk of gastrointestinal side effects compared to traditional NSAIDs.
- Molecular Information : The molecular formula is C19H15F4N3O2, with a molecular weight of 393.34 g/mol and a CAS number of 303997-88-8.
3) Pyrazole Derivatives - General Applications
- Medicinal Chemistry : Pyrazole derivatives are of interest because of their diverse biological activities .
- Reported Activities : These derivatives exhibit various pharmacological activities, including antitumor, analgesic, anti-inflammatory, antimicrobial, antitubercular, antileishmanial, antidiabetic, antiparkinsonian, and neuroprotective properties .
- Anti-inflammatory examples: Some pyrazole derivatives have shown comparable anti-inflammatory activity . One example is N-(4-(2-(3-methyl-1-phenyl-1H-pyrazol-5-yloxy)benzylidene)-4-methylbenzenamine . Another example includes N-(4-fluorophenyl)-2,3-dihydro-7-methyl-2-phenylimidazo[1,2-b]pyrazole-1-carboxamide, which inhibits both Fmlp-Ome and IL8-induced chemotaxis .
4) Other Related Compounds
- (E)-N-(1-(4-fluorophenyl)pyrrolidin-2-ylidene)-4-methylbenzenesulfonamide: This compound is mentioned in the context of synthesis using a zinc catalyst .
- N-( 4- ( chlorodifluoromethoxy )phenyl)-6-[ (3R)-3-hydroxypyrrolidin-l-yl ]-5-(lH-pyrazol-3-yl)- pyridine-3-carboxamide: Chemical Abstracts Service (CAS) generated this name for ABL00l .
5) Pyrazolines
Mechanism of Action
The mechanism of action of 4-fluoro-1-phenyl-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, altering their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or other cellular processes, resulting in changes in cell function or behavior.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-phenyl-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride
- 4-bromo-1-phenyl-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride
- 4-methyl-1-phenyl-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride
Uniqueness
4-fluoro-1-phenyl-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of the compound, making it distinct from its chloro, bromo, and methyl analogs.
Biological Activity
4-Fluoro-1-phenyl-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a fluorine atom at the 4-position and a phenyl group at the 1-position, along with a pyrrolidine moiety. This unique structure contributes to its biological activity.
Research indicates that pyrazole derivatives can interact with various biological targets, including enzymes and receptors. For instance, they may inhibit specific enzymes involved in metabolic pathways or modulate receptor activity, leading to alterations in cellular processes such as apoptosis, proliferation, and inflammation .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds similar to 4-fluoro-1-phenyl-3-(pyrrolidin-3-yl)-1H-pyrazole have shown promising results in inhibiting the growth of prostate cancer cell lines (LNCaP and PC-3) with IC50 values indicating significant antiproliferative effects .
| Compound | Cell Line | IC50 (μM) | PSA Downregulation (%) |
|---|---|---|---|
| 10e | LNCaP | 18 | 46 |
Anti-inflammatory Effects
Pyrazole derivatives have also been recognized for their anti-inflammatory properties. In vitro studies demonstrated that certain derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds were shown to achieve up to 85% inhibition of TNF-α at specific concentrations compared to standard anti-inflammatory drugs .
Study on Prostate Cancer
A notable study synthesized a series of pyrazole derivatives and evaluated their effects on prostate cancer cell lines. The lead compound demonstrated significant growth inhibition and downregulation of prostate-specific antigen (PSA), indicating its potential as a therapeutic agent in androgen-dependent cancers .
Anti-inflammatory Activity Assessment
Another investigation focused on the anti-inflammatory activity of various pyrazole derivatives. The results indicated that some compounds exhibited substantial inhibitory effects on cytokine production, suggesting their utility in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
